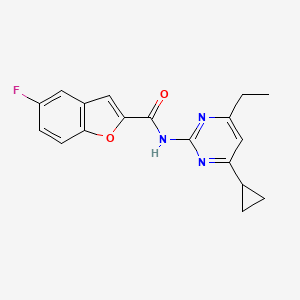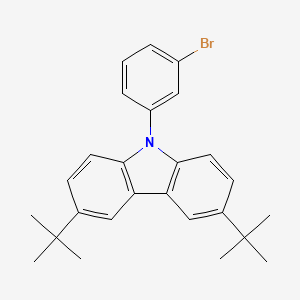
9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is a complex organic compound characterized by its bromophenyl group attached to a carbazole core, which is further substituted with tert-butyl groups at the 3 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole typically involves the following steps:
Bromination: The starting material, carbazole, undergoes bromination to introduce the bromophenyl group.
Tert-Butylation: The brominated carbazole is then subjected to tert-butylation to add the tert-butyl groups at the 3 and 6 positions.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity. The use of automated systems and advanced monitoring technologies can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the bromophenyl group, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carbazole derivatives with carbonyl groups.
Reduction Products: Reduced carbazole derivatives.
Substitution Products: Derivatives with different functional groups at the bromophenyl position.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its bromophenyl group makes it a versatile intermediate in various organic reactions.
Biology: The compound has potential applications in biological research, particularly in the study of molecular interactions and signaling pathways. Its unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: In medicine, this compound can be explored for its therapeutic properties. Its ability to modulate biological processes makes it a candidate for the development of new drugs targeting specific diseases.
Industry: In the industry, this compound can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices. Its electronic properties make it suitable for applications in electronic devices.
Mecanismo De Acción
The mechanism by which 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole: Similar structure with the bromophenyl group at a different position.
9-(3-Bromophenyl)-carbazole: Similar structure without the tert-butyl groups.
3,6-Di-tert-butyl-9H-carbazole: Similar structure without the bromophenyl group.
Uniqueness: 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is unique due to the combination of the bromophenyl group and the tert-butyl groups, which confer specific chemical and physical properties. This combination enhances its reactivity and stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C26H28BrN |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
9-(3-bromophenyl)-3,6-ditert-butylcarbazole |
InChI |
InChI=1S/C26H28BrN/c1-25(2,3)17-10-12-23-21(14-17)22-15-18(26(4,5)6)11-13-24(22)28(23)20-9-7-8-19(27)16-20/h7-16H,1-6H3 |
Clave InChI |
AABBXDCTZYFJCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15156752.png)

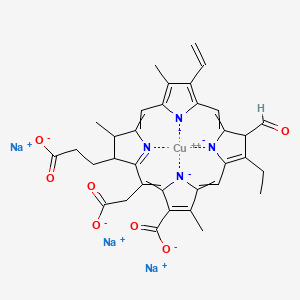
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156782.png)
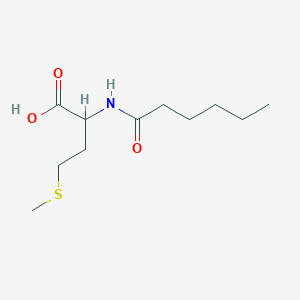
![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B15156808.png)
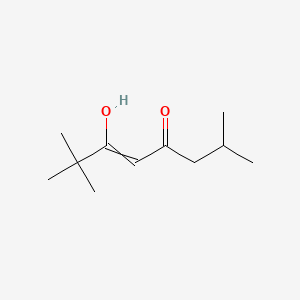
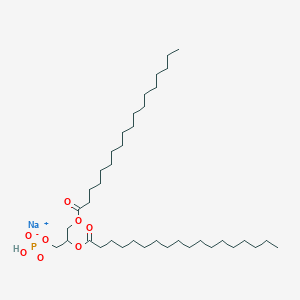
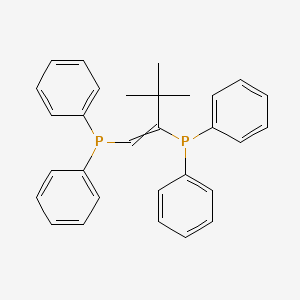
![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide; para-toluene sulfonate](/img/structure/B15156825.png)
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
